molecular formula C6H10N2O2 B2936190 (2-Methyl-1H-imidazole-4,5-diyl)dimethanol CAS No. 85610-16-8

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol

Cat. No.: B2936190
CAS No.: 85610-16-8
M. Wt: 142.158
InChI Key: CIZIDJCTTRZYBO-UHFFFAOYSA-N
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Description

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-imidazole-4,5-diyl)dimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs high-pressure reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, imidazole, shares the core structure but lacks the additional functional groups present in (2-Methyl-1H-imidazole-4,5-diyl)dimethanol.

    2-Methylimidazole: This compound is similar but does not have the dimethanol groups.

    4,5-Dimethylimidazole: Another related compound with different substitution patterns on the imidazole ring.

Uniqueness

This compound is unique due to the presence of both methyl and dimethanol groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

[4-(hydroxymethyl)-2-methyl-1H-imidazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-7-5(2-9)6(3-10)8-4/h9-10H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZIDJCTTRZYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

82 g (1 mole) of 2-methylimidazole and 220 g (2.2 moles) of 30% strength by weight aqueous formaldehyde solution are stirred for 1 hour at 60° C., 50.4 g (0.49 mole) of triethylamine are added to the mixture, and stirring is continued for 48 hours under reflux at about 78° C. The solution is evaporated to dryness under reduced pressure at a bath temperature of 60° C., 160 g of crude product being obtained during this procedure. The crude product is stirred with 128 g of methanol and 32 g of isopropanol, for 30 minutes in each case, at 50° C. and at 10° C. with cooling. The colorless solid is then filtered off, washed with twice 200 ml of acetone and dried for 12 minutes at 45° C. to give 91.6 g of 2-methyl-4,5-dihydroxymethylimidazole of melting point 182°-182.5° C. This corresponds to a yield of 64.5%. The purity (HPLC) is 99.8%.
Quantity
82 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
32 g
Type
solvent
Reaction Step Three

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